Liposomes can be classified based on their size and number of lipid bilayers:
Liposomes can be synthesized using various methods, each influencing their characteristics such as size and encapsulation efficiency:
The choice of method affects not only the size but also the stability and encapsulation efficiency of the liposomes. For example, the thin-film method generally provides better control over size distribution compared to solvent injection methods.
Liposomes consist primarily of phospholipids arranged in a bilayer structure that encloses an aqueous core. The hydrophilic heads face outward towards the aqueous environment while the hydrophobic tails face inward, creating a stable barrier.
The molecular structure can be characterized using techniques such as:
Liposomes can undergo various reactions depending on their composition and the environment:
Understanding these reactions is crucial for optimizing liposome formulations for specific applications, such as targeted drug delivery.
Liposomes deliver drugs by encapsulating them within their lipid bilayers or aqueous core. Upon administration, they can interact with biological membranes through fusion or endocytosis:
The mechanism's efficiency depends on factors like liposome size, surface charge, and composition, which influence cellular uptake and biodistribution .
Liposomes are utilized in various fields:
Liposomes are spherical vesicles characterized by one or more concentric phospholipid bilayers surrounding aqueous compartments. This architecture arises from the amphiphilic nature of phospholipids, where hydrophilic head groups (e.g., phosphatidylcholine, phosphatidylethanolamine) orient toward aqueous phases, while hydrophobic fatty acid tails (e.g., palmitic, stearic, or unsaturated chains) form the bilayer interior. The core components include:
Table 1: Key Lipid Components in Liposome Formulations [1] [7] [9]
Lipid Category | Examples | Function |
---|---|---|
Natural Phospholipids | Soybean PC, Egg PC | Biocompatible backbone; unsaturated chains increase fluidity |
Synthetic Phospholipids | DPPC, DSPC | High transition temperatures (Tm); enhance bilayer stability |
Sterols | Cholesterol | Reduces permeability; prevents phase separation |
Surface Modifiers | PEG-DSPE, Stearylamine, Dicetyl Phosphate | Prolong circulation; enable pH-sensitivity or ligand attachment |
Liposome research evolved from fundamental membrane studies to clinical therapeutics:
Table 2: Key Milestones in Liposome Development [1] [2] [4]
Year | Milestone | Significance |
---|---|---|
1964 | Bangham describes lipid bilayers | Foundation of liposome science |
1972 | Gregoriadis proposes enzyme therapy | Proof-of-concept for drug delivery |
1990 | PEGylated liposomes developed | Extended circulation half-life (>72 hrs vs. 2–4 hrs) |
1995 | FDA approves Doxil® | First nanomedicine for cancer |
2020 | Lipid nanoparticles in mRNA vaccines | Clinical validation for genetic drug delivery |
Liposomes are categorized by lamellarity (bilayer number) and diameter, which dictate drug loading and biological interactions [3] [4]:
Preparation: Sonication or extrusion
Large Unilamellar Vesicles (LUVs):
Preparation: Reverse-phase evaporation
Multivesicular Vesicles (MVVs):
Table 3: Liposome Classification and Functional Implications [3] [4] [6]
Type | Size Range | Lamellarity | Encapsulation Efficiency | Primary Applications |
---|---|---|---|---|
MLV | 500–5,000 nm | Multilamellar | High for lipophilic drugs | Localized delivery; depot formulations |
SUV | 20–100 nm | Unilamellar | Low aqueous volume | Systemic delivery; brain targeting |
LUV | 100–1,000 nm | Unilamellar | High for hydrophilic drugs | Chemotherapy; gene delivery |
MVV | 1,000–10,000 nm | Multivesiculated | Independent compartments | Sustained-release vaccines |
Bilayer Dynamics and Phase Behavior
Lipid bilayers exhibit thermotropic phase transitions:
Factors influencing Tm:
Table 4: Phase Transition Temperatures of Common Lipids [1] [9]
Phospholipid | Fatty Acid Composition | Tm (°C) | Effect of Cholesterol |
---|---|---|---|
DPPC (synthetic) | C16:0, saturated | 41.5 | Broadens transition; eliminates pretransition |
Egg PC (natural) | Mixed unsaturated | −15 to −7 | Reduces fluidity below Tm |
DSPC (synthetic) | C18:0, saturated | 55 | Increases bilayer rigidity |
DOPC (synthetic) | C18:1, unsaturated | −20 | Minimally affected |
Stability and Environmental Responsiveness
Liposome stability hinges on:
Amphiphilic Behavior and Drug Encapsulation
The dual hydrophobic/hydrophilic affinity enables versatile drug loading:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1